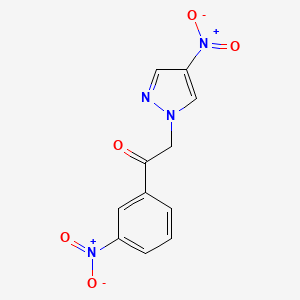

2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one

描述

2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one is a nitro-substituted ketone featuring a pyrazole ring (4-nitro group) and a 3-nitrophenyl moiety. While direct data on its synthesis or applications are absent in the provided evidence, structural analogs (e.g., ) suggest it may be synthesized via condensation reactions involving nitro-substituted aldehydes or hydrazine derivatives. Its dual nitro groups likely enhance polarity, affecting crystallization behavior and intermolecular interactions, as seen in related compounds .

属性

IUPAC Name |

1-(3-nitrophenyl)-2-(4-nitropyrazol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O5/c16-11(7-13-6-10(5-12-13)15(19)20)8-2-1-3-9(4-8)14(17)18/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWSXHAISAELDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CN2C=C(C=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one, a compound with the molecular formula C11H8N4O5 and a molecular weight of 276.20 g/mol, has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological activity, including anticancer properties, anti-inflammatory effects, and potential applications in various therapeutic areas.

The compound is characterized by the presence of nitro groups and a pyrazole moiety, which are known to enhance biological activity. The IUPAC name for this compound is 1-(3-nitrophenyl)-2-(4-nitropyrazol-1-yl)ethanone, and its structure can be represented as follows:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| K562 (Leukemia) | 0.04 - 11.4 |

| UO-31 (Renal Cancer) | Not specified |

| HOP-92 (Lung Cancer) | Not specified |

These findings suggest that structural modifications in pyrazole derivatives can lead to enhanced anticancer activity .

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects, particularly through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha. In studies comparing its effects to standard drugs like dexamethasone, it showed:

| Cytokine | Inhibition (%) at 10 µM |

|---|---|

| IL-6 | 42% |

| TNF-alpha | 61% |

These results highlight the potential of this compound as an anti-inflammatory agent .

The biological activities of this compound are attributed to its ability to interact with various molecular targets. The presence of nitro groups enhances electron affinity, facilitating interactions with biological macromolecules. Additionally, the pyrazole ring is known to influence kinase activities, which are crucial in cancer progression and inflammatory responses .

Case Studies

Several studies have explored the efficacy of pyrazole derivatives similar to this compound:

- Bandgar et al. (2010) reported that pyrazole derivatives exhibited anticancer activity ranging from 61% to 73% at a concentration of 10 µM.

- Abdel-Hafez et al. (2009) synthesized novel pyrazole-NO hybrid molecules that demonstrated significant anti-inflammatory and antibacterial activities.

- Bruno et al. (2009) highlighted the synthesis of various pyrazole derivatives with potent inhibitory effects on IL8 and fMLP-stimulated neutrophil chemotaxis .

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. Studies have shown that derivatives of 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one possess activity against various bacterial strains. For instance, a study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential for development into new antimicrobial agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro assays demonstrated that it could inhibit pro-inflammatory cytokines, making it a candidate for further research into treatments for inflammatory diseases .

Materials Science

Synthesis of Novel Materials

In materials science, this compound has been utilized as a precursor in the synthesis of novel polymers and nanomaterials. Its ability to form stable complexes with metal ions has led to applications in creating conductive polymers and sensors .

Photophysical Properties

The photophysical characteristics of this compound have been studied for potential applications in optoelectronic devices. Its nitro groups contribute to interesting light absorption properties that can be harnessed in designing organic light-emitting diodes (OLEDs) and photovoltaic cells .

Catalysis

Organocatalysis

The compound has been explored as a catalyst in various organic reactions, particularly in Michael additions and other nucleophilic addition reactions. Its efficiency as a catalyst stems from the electron-withdrawing nature of the nitro groups, which enhances nucleophilicity in reactions involving α,β-unsaturated carbonyl compounds.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics.

Case Study 2: Catalytic Applications

In a recent publication, researchers investigated the use of this compound as a catalyst in asymmetric Michael reactions. The study reported high yields and enantioselectivity when using this nitro-substituted pyrazole derivative as a catalyst, demonstrating its potential utility in synthetic organic chemistry.

相似化合物的比较

Structural Analogues and Substituent Effects

a. Positional Isomerism in Nitro Groups

- 2-(3-Nitro-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethan-1-one (CAS 1240565-57-4, ): Differs in nitro placement (3-nitro on pyrazole, 4-nitro on phenyl).

- 3-Methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one (CAS 550-74-3, ): Incorporates a methyl group on the pyrazole, reducing electron-withdrawing effects compared to the target compound’s 4-nitro group. This could lower melting points and modify reactivity in nucleophilic substitutions .

b. Heterocyclic and Aromatic Substituents

- Thiophene/Imidazo[1,2-a]pyridine Derivatives (): Compounds like 1-(thiophen-2-yl)-2-(imidazo-triazolyl)ethan-1-one replace nitro groups with electron-rich heterocycles (e.g., thiophene). These substitutions enhance π-π stacking but reduce polarity, likely decreasing melting points compared to nitro analogs .

- Sulfanylidene Derivatives (): Compounds such as 1-(4-chloromethylphenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one exhibit sulfonyl groups instead of nitro, leading to distinct electronic profiles. For example, compound 1f () has a melting point of 137.3–138.5°C, suggesting nitro-substituted analogs may have higher melting points due to stronger dipole-dipole interactions .

Physicochemical Properties

Computational and Crystallographic Insights

- DFT Studies : utilized DFT to propose catalytic cycles for sulfanylidene derivatives. Similar computational modeling could predict the target compound’s reactivity, particularly in reactions involving nitro group reduction or electrophilic substitution .

- Crystallography : SHELX software () is widely used for small-molecule refinement. The target compound’s crystal structure, if resolved, would benefit from SHELXL for analyzing nitro group geometry and intermolecular interactions .

准备方法

Cyclocondensation of Hydrazine Derivatives

The most widely reported method involves reacting substituted phenylhydrazines with β-keto esters or diketones. For example, Mehta et al. demonstrated that 3-nitrophenylhydrazine reacts with ethyl acetoacetate (EAA) in ethanol under reflux to form 5-methyl-2-(3-nitrophenyl)-1,2-dihydropyrazol-3-one. Key parameters include:

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | Ethanol | |

| Temperature | Reflux (78–80°C) | |

| Reaction Time | 3–8 hours | |

| Yield | 70–85% |

This intermediate is subsequently functionalized at the 4-position through nitration.

Rearrangement of 1-Nitropyrazole

Alternative routes leverage the thermal rearrangement of 1-nitropyrazole to 3(5)-nitropyrazole in high-boiling solvents like anisole or benzonitrile. This method ensures regioselective nitration but requires precise temperature control (130–150°C) and extended reaction times (8–10 hours).

Nitration Strategies

Introducing nitro groups to the pyrazole and phenyl rings demands careful optimization to avoid over-nitration or isomerization.

Pyrazole Ring Nitration

The 4-nitro group on the pyrazole is introduced via mixed acid nitration (HNO₃/H₂SO₄). A patent by CN102250007A outlines a two-step process:

-

N-Nitration : Pyrazole is dissolved in glacial acetic acid, treated with fuming nitric acid, and acetylated with acetic anhydride at 20–40°C.

-

-σ Rearrangement : The intermediate N-nitropyrazole undergoes thermal rearrangement in anisole at 130–150°C to yield 3-nitropyrazole.

| Step | Conditions | Yield |

|---|---|---|

| N-Nitration | 20–40°C, 2–4 hours | 84% |

| Rearrangement | 130–150°C, 8–10 hours | 76% |

Phenyl Ring Nitration

The 3-nitro group on the phenyl ring is typically introduced via electrophilic aromatic substitution using nitric acid in sulfuric acid. The reaction is conducted at 0–5°C to minimize di-nitration.

Coupling of Pyrazole and Phenyl Ethanone Moieties

The final step involves coupling 4-nitropyrazole with 3-nitroacetophenone. Two methods are prevalent:

Alkylation via Nucleophilic Substitution

4-Nitropyrazole reacts with α-chloro-3-nitroacetophenone in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60–80°C.

Condensation via Acyl Chloride Intermediates

An alternative approach converts 3-nitroacetophenone to its acyl chloride using thionyl chloride, which then reacts with 4-nitropyrazole in the presence of a Lewis acid (e.g., AlCl₃).

Optimization and Challenges

Regioselectivity in Nitration

The position of nitro groups is highly sensitive to reaction conditions. For example, nitrating pyrazole in acetic acid with HNO₃/acetic anhydride favors 1,3-dinitropyrazole, whereas concentrated H₂SO₃ promotes 3,4-dinitropyrazole.

Solvent Selection

High-boiling solvents like benzonitrile (bp 191°C) improve yields in rearrangement reactions but require post-reaction extraction with diethyl ether.

Purification and Characterization

Crystallization

Crude product is purified via recrystallization from methylene dichloride (MDC) or toluene, yielding needle-like crystals.

Spectroscopic Validation

-

IR Spectroscopy : Peaks at 1610 cm⁻¹ (C=O) and 1520 cm⁻¹ (NO₂ asymmetric stretch).

-

¹H NMR : Signals at δ 8.5–9.0 ppm (pyrazole protons) and δ 2.6 ppm (acetophenone methyl).

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Cyclocondensation | High yields, simplicity | Limited functional group tolerance |

| Rearrangement | Regioselective | Long reaction times |

| Alkylation | Mild conditions | Requires anhydrous solvents |

常见问题

Q. Table 1: Comparative Biological Activities of Analogous Compounds

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-(3-Nitro-1H-pyrazol-1-yl)-... | Pyrazole + nitrophenyl | Antimicrobial |

| 4-Nitrophenylhydrazine | Hydrazine derivative | Anticancer |

| Target Compound | Dual nitro groups on pyrazole/phenyl | Enhanced reactivity/activity |

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- FT-IR : Confirm carbonyl (C=O, ~1690 cm⁻¹) and nitro (N=O, ~1520 cm⁻¹) groups .

- ¹H/¹³C NMR : Identify pyrazole protons (δ 8.1–8.3 ppm) and nitrophenyl aromatic signals (δ 7.5–8.3 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .

- Mass Spectrometry : ESI-MS in positive ion mode verifies molecular weight (276.20 g/mol; [M+H]⁺ at m/z 277) .

Advanced: What challenges arise in crystallographic studies of this compound, and how can SHELX software mitigate them?

Methodological Answer:

- Twinned crystals : Use SHELXD for dual-space recycling to resolve pseudo-symmetry .

- Disorder in nitro groups : Refine anisotropic displacement parameters (ADPs) with SHELXL restraints (e.g., SIMU/DELU) .

- High-resolution data : Apply the Hirshfeld surface analysis (CrystalExplorer) to validate intermolecular interactions (e.g., C–H···O) .

Basic: How can computational methods predict the compound’s reactivity in electrophilic substitution reactions?

Methodological Answer:

- DFT calculations : Use Gaussian09 at B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., nitro-substituted phenyl ring) .

- Fukui indices : Calculate nucleophilic (f⁻) and electrophilic (f⁺) indices to predict regioselectivity for bromination or nitration .

Advanced: What strategies validate the compound’s mechanism of action in antimicrobial studies?

Methodological Answer:

- Enzyme inhibition assays : Test inhibition of dihydrofolate reductase (DHFR) or β-lactamase via UV-Vis kinetics (Vmax/Km changes) .

- Molecular docking : AutoDock Vina simulates binding to target proteins (e.g., PDB: 1DHF). Compare docking scores with known inhibitors .

- Resistance studies : Serial passage assays in bacteria quantify MIC shifts over generations to assess resistance development .

Basic: How to analyze the thermal stability of this compound for storage and handling?

Methodological Answer:

- TGA/DSC : Perform thermogravimetric analysis (heating rate 10°C/min, N₂ atmosphere) to determine decomposition onset (>200°C indicates stability) .

- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months; monitor purity via HPLC .

Advanced: How do steric and electronic effects of dual nitro groups influence SAR in drug design?

Methodological Answer:

- Steric effects : Molecular dynamics (MD) simulations (AMBER) show nitro groups restrict rotation, stabilizing ligand-protein interactions .

- Electronic effects : Hammett constants (σmeta for nitro = +0.71) quantify electron-withdrawing effects, enhancing electrophilic reactivity in cross-coupling reactions .

- Comparative SAR : Replace one nitro group with methoxy (-OMe) to assess activity loss/gain, confirming nitro’s critical role .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- PPE : Use nitrile gloves, goggles, and lab coats. Avoid inhalation of nitro-containing dust .

- Waste disposal : Neutralize nitro byproducts with reducing agents (e.g., FeSO₄) before aqueous disposal .

Advanced: How can researchers resolve conflicting crystallographic data between X-ray and computational models?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。